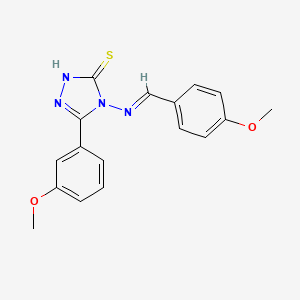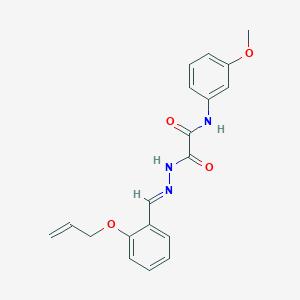
5,8,20,23-Tetraoxa-11,14,17-trithiaheptacosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8,20,23-Tetraoxa-11,14,17-trithiaheptacosane: is a chemical compound with the molecular formula C20H42O4S3 and a molecular weight of 442.747 g/mol . This compound is characterized by the presence of multiple oxygen and sulfur atoms within its structure, making it a unique and interesting subject for chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,8,20,23-Tetraoxa-11,14,17-trithiaheptacosane typically involves the reaction of specific precursors under controlled conditions. The exact synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. general methods include the use of thiol and ether functional groups to construct the compound’s backbone .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and stringent quality control measures. The process ensures the consistent production of high-purity compounds suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
5,8,20,23-Tetraoxa-11,14,17-trithiaheptacosane can undergo several types of chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to thiols.
Substitution: The ether and thiol groups can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atoms can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the compound .
Applications De Recherche Scientifique
5,8,20,23-Tetraoxa-11,14,17-trithiaheptacosane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a component in specialized chemical formulations
Mécanisme D'action
The mechanism of action of 5,8,20,23-Tetraoxa-11,14,17-trithiaheptacosane involves its interaction with specific molecular targets and pathways. The compound’s multiple oxygen and sulfur atoms allow it to form strong interactions with proteins and enzymes , potentially inhibiting their activity. These interactions can disrupt cellular processes, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,6,21,24-Tetraoxa-9,12,15,18-tetrathiahexacosane
- 1,4,7,13-Tetraoxa-10,16-diaza-cyclooctadecane
- 1,4,10,13-Tetraoxa-7,16-diselena-cyclooctadecane
- 5,20-Dioxa-8,11,14,17-tetrathiatedracosane
Uniqueness
5,8,20,23-Tetraoxa-11,14,17-trithiaheptacosane is unique due to its specific arrangement of oxygen and sulfur atoms, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
97745-27-2 |
|---|---|
Formule moléculaire |
C20H42O4S3 |
Poids moléculaire |
442.7 g/mol |
Nom IUPAC |
1-[2-[2-[2-[2-[2-(2-butoxyethoxy)ethylsulfanyl]ethylsulfanyl]ethylsulfanyl]ethoxy]ethoxy]butane |
InChI |
InChI=1S/C20H42O4S3/c1-3-5-7-21-9-11-23-13-15-25-17-19-27-20-18-26-16-14-24-12-10-22-8-6-4-2/h3-20H2,1-2H3 |
Clé InChI |
ZKHWKUMYVRXVRW-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCCOCCSCCSCCSCCOCCOCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12018587.png)

![Dimethyl 3-(4-chlorobenzoyl)pyrrolo[2,1-a]phthalazine-1,2-dicarboxylate](/img/structure/B12018596.png)

![Isopropyl 2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetate](/img/structure/B12018608.png)

![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12018615.png)
![N'-[(E)-anthracen-9-ylmethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12018629.png)

![2-[(3,4-dichlorobenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12018641.png)
![N'-[(E)-1-(4-Methoxyphenyl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B12018647.png)

![(5Z)-2-Imino-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-1,3-thiazolidin-4-one](/img/structure/B12018658.png)
